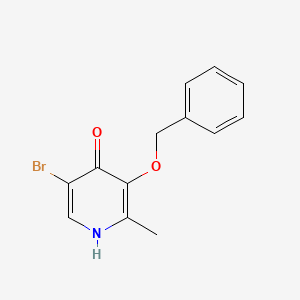

3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-methyl-3-phenylmethoxy-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c1-9-13(12(16)11(14)7-15-9)17-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPDVDCGESIMNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=CN1)Br)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol (CAS 906657-86-1): A Key Intermediate in the Synthesis of Perampanel

Abstract

This technical guide provides a comprehensive overview of 3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol, a pivotal intermediate in the synthesis of the anti-epileptic drug Perampanel. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical properties, and significance in medicinal chemistry. The guide details a robust synthetic protocol, discusses the rationale behind the experimental choices, and provides guidance on handling and safety. The tautomeric nature of the pyridinol/pyridinone system is a key consideration in its structure and reactivity.

Introduction and Significance

This compound, registered under CAS number 906657-86-1, is a substituted pyridinol derivative of significant interest in the pharmaceutical industry. Its primary importance lies in its role as a key building block in the multi-step synthesis of Perampanel. Perampanel is a highly selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a major subtype of ionotropic glutamate receptors in the central nervous system. By targeting AMPA receptors, Perampanel reduces neuronal hyperexcitability, making it an effective adjunctive therapy for partial-onset seizures and primary generalized tonic-clonic seizures in patients with epilepsy. The molecular architecture of this compound provides the core scaffold necessary for the subsequent elaboration into the final drug substance, making a reliable and scalable synthesis of this intermediate a critical aspect of Perampanel production.

Physicochemical and Computed Properties

Due to its status as a reactive intermediate, extensive experimental data on the physicochemical properties of this compound are not widely published. However, computational descriptors provide valuable insights into its molecular characteristics. It is important to note the potential for tautomerism in this molecule, existing in equilibrium between the 4-pyridinol and pyridin-4(1H)-one forms. The pyridin-4(1H)-one tautomer, 3-(Benzyloxy)-5-bromo-2-methylpyridin-4(1H)-one, is often the more stable form.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂BrNO₂ | - |

| Molecular Weight | 294.14 g/mol | - |

| IUPAC Name | 3-(benzyloxy)-5-bromo-2-methylpyridin-4-ol | - |

| Alternative Name | 3-(benzyloxy)-5-bromo-2-methylpyridin-4(1H)-one | - |

| XLogP3 | 3.1 | Computed |

| Hydrogen Bond Donor Count | 1 | Computed |

| Hydrogen Bond Acceptor Count | 3 | Computed |

| Rotatable Bond Count | 3 | Computed |

| Topological Polar Surface Area | 38.3 Ų | Computed |

Note: The properties listed above are computationally derived and should be used as an estimation. Experimental verification is recommended.

Synthesis and Mechanistic Rationale

The synthesis of this compound is a critical step in the overall synthesis of Perampanel. The following protocol is a synthesized methodology based on established principles of pyridine chemistry and information gleaned from patents detailing the synthesis of Perampanel and its intermediates.

Synthetic Pathway Overview

The synthesis initiates from a readily available substituted pyridine, which undergoes a series of transformations including benzylic protection of a hydroxyl group, followed by bromination to install the key functionalities.

The Diverse Biological Activities of Substituted Pyridinols: A Technical Guide for Drug Discovery Professionals

Abstract

The pyridinol scaffold is a privileged structure in medicinal chemistry, consistently appearing in a wide array of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding have made it a versatile building block in the design of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the significant biological activities exhibited by substituted pyridinols, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. For each area, we delve into the underlying mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for their evaluation. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery and development of next-generation pyridinol-based drugs.

Introduction: The Pyridinol Scaffold - A Cornerstone in Medicinal Chemistry

Pyridinols, and their tautomeric forms, pyridones, are six-membered heterocyclic aromatic compounds containing a nitrogen atom and a hydroxyl group. This fundamental structure imparts a unique combination of properties that are highly advantageous for drug design. The nitrogen atom can act as a hydrogen bond acceptor, while the hydroxyl group can serve as both a hydrogen bond donor and acceptor. This dual functionality allows for versatile interactions with biological targets. Furthermore, the aromatic ring system provides a rigid scaffold that can be readily functionalized at various positions, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. These characteristics have cemented the pyridinol core as a critical pharmacophore in the development of numerous therapeutic agents.

Anticancer Activity of Substituted Pyridinols

Substituted pyridinols have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Mechanisms of Anticancer Action

A primary mechanism by which substituted pyridinols exert their anticancer effects is through the induction of apoptosis , or programmed cell death. Several studies have shown that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways. For instance, certain pyridinol derivatives have been found to upregulate the expression of the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK ), leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2]

Another significant anticancer mechanism involves the inhibition of protein kinases , which are crucial regulators of cellular signaling. Vascular endothelial growth factor receptor 2 (VEGFR-2 ) is a key kinase involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Several pyridine-based compounds have been identified as potent inhibitors of VEGFR-2, thereby impeding tumor growth and metastasis.[3]

Structure-Activity Relationships (SAR)

The anticancer potency of substituted pyridinols is highly dependent on the nature and position of the substituents on the pyridine ring. Structure-activity relationship (SAR) studies have provided valuable insights for the rational design of more effective anticancer agents.[1]

| Substitution Pattern | Observed Activity | Reference |

| Methoxy (-OCH3) groups | Increased number of methoxy groups correlates with increased antiproliferative activity.[1] | [1] |

| Amino (-NH2) and Hydroxyl (-OH) groups | Presence of these groups often enhances anticancer activity.[1] | [1] |

| Halogens (Br, Cl, F) | Can either increase or decrease activity depending on the specific compound and its target.[1] | [1] |

| Bulky aromatic rings | Can enhance binding to hydrophobic pockets of target proteins, leading to increased potency. | [3] |

Experimental Protocols for Anticancer Activity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted pyridinol compounds and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This model is used to evaluate the in vivo efficacy of anticancer compounds.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomly assign the mice to treatment groups (vehicle control, positive control, and different doses of the test compound). Administer the treatment via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

-

Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Antimicrobial Activity of Substituted Pyridinols

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Substituted pyridinols have demonstrated promising antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria.

Mechanisms of Antimicrobial Action

A key mechanism of antimicrobial action for many substituted pyridinols is the disruption of the bacterial cell membrane .[4] These compounds, often possessing both hydrophobic and hydrophilic moieties, can insert into the lipid bilayer of the bacterial membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[4] The cationic nature of some pyridinium salts facilitates their interaction with the negatively charged components of bacterial cell walls.[4]

Structure-Activity Relationships (SAR)

The antimicrobial efficacy of substituted pyridinols is influenced by factors such as the length of alkyl chains and the nature of substituents on the pyridine ring.

| Substitution Pattern | Observed Activity | Reference |

| Long alkyl chains | Increased hydrophobicity often correlates with enhanced antibacterial activity.[4] | [4] |

| Cationic pyridinium salts | The positive charge enhances interaction with bacterial membranes.[4] | [4] |

| Electron-withdrawing groups | Can influence the electronic properties of the pyridine ring and modulate activity. | [5] |

| Specific heterocyclic fusions | Fusion with other heterocyclic rings, such as thiazole, can lead to potent antimicrobial agents.[6] | [6] |

Experimental Protocols for Antimicrobial Activity Evaluation

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Anti-inflammatory Activity of Substituted Pyridinols

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Substituted pyridinols have shown potential as anti-inflammatory agents by targeting key enzymes in the inflammatory cascade.

Mechanisms of Anti-inflammatory Action

A major mechanism of anti-inflammatory action for substituted pyridinols is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes .[7] These enzymes are responsible for the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. By inhibiting COX and LOX, substituted pyridinols can effectively reduce the production of these pro-inflammatory molecules.

Structure-Activity Relationships (SAR)

The anti-inflammatory activity of pyridinol derivatives is dependent on their substitution patterns.

| Substitution Pattern | Observed Activity | Reference |

| Pyrimidine-pyrrolidine hybrids | Potent dual inhibitors of COX-2 and 5-LOX.[8] | [8] |

| Pyridazine-based derivatives with hydroxamic acid moieties | Balanced and potent dual inhibition of COX-2 and 5-LOX.[8] | [8] |

| Thiazolo[4,5-b]pyridin-2-ones | Some compounds are more potent than ibuprofen.[9] | [9] |

Experimental Protocols for Anti-inflammatory Activity Evaluation

This is a widely used model for evaluating the in vivo anti-inflammatory activity of compounds.

Protocol:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week.

-

Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the test compound, vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

-

Carrageenan Injection: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan subcutaneously into the plantar surface of the right hind paw.[9][10]

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[9][11]

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

Neuroprotective Activity of Substituted Pyridinols

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Substituted pyridinols have shown promise as neuroprotective agents by modulating key neuronal signaling pathways.

Mechanisms of Neuroprotective Action

A significant neuroprotective mechanism of certain pyridinol derivatives involves their interaction with nicotinic acetylcholine receptors (nAChRs) .[7][12] Activation of nAChRs, particularly the α7 and α4β2 subtypes, can trigger intracellular signaling cascades that promote neuronal survival.[12] One such pathway is the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway , which is a crucial regulator of cell survival and apoptosis.[7][12] Agonist stimulation of nAChRs can lead to the activation of the PI3K/Akt pathway, thereby protecting neurons from various toxic insults.[7][12]

Structure-Activity Relationships (SAR)

The neuroprotective effects of pyridinol derivatives are influenced by their ability to interact with specific nAChR subtypes.

| Substitution Pattern | Observed Activity | Reference |

| Specific side chains | Can confer selectivity for different nAChR subtypes. | [12] |

| Positive allosteric modulators | Can enhance the activity of endogenous acetylcholine. | [7] |

Experimental Protocols for Neuroprotective Activity Evaluation

This model simulates the key events of a stroke to evaluate the neuroprotective effects of compounds.[13][14]

Protocol:

-

Induction of Ischemia: Induce cerebral ischemia in rodents (e.g., rats or mice) through methods such as middle cerebral artery occlusion (MCAO).

-

Compound Administration: Administer the test compound, vehicle control, or a positive control before, during, or after the ischemic event.

-

Neurological Deficit Scoring: Assess the neurological deficits at various time points using a standardized scoring system.

-

Infarct Volume Measurement: At the end of the study, euthanize the animals and determine the infarct volume in the brain using histological staining (e.g., TTC staining).

-

Biochemical and Molecular Analysis: Analyze brain tissue for markers of oxidative stress, apoptosis, and inflammation.[13][14]

Synthesis of Substituted Pyridinols

The synthesis of substituted pyridinols is a well-established area of organic chemistry, with numerous methods available for the construction of the pyridine ring and the introduction of various functional groups.

General Synthetic Strategies

Common synthetic routes to substituted pyridinols include:

-

Hantzsch Pyridine Synthesis: A multi-component reaction involving an aldehyde, a β-ketoester, and a nitrogen donor (e.g., ammonia).

-

Guareschi-Thorpe Condensation: A reaction between a cyanoacetamide and a 1,3-dicarbonyl compound.

-

Kröhnke Pyridine Synthesis: A reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds.

-

Modern Cross-Coupling Reactions: Palladium- or copper-catalyzed cross-coupling reactions are widely used to introduce a variety of substituents onto the pyridine ring.[15]

Representative One-Pot Synthesis Protocol

A novel and efficient one-pot protocol for the synthesis of highly functionalized pyridinols has been developed.

Protocol:

-

Reaction Setup: In a round-bottom flask, combine a primary amine or 1,n-diamine, 1,1-bis(methylthio)-2-nitroethene, and dibenzylideneacetone in a suitable solvent.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating.

-

Workup: After the reaction is complete (monitored by TLC), the product can be isolated by filtration or extraction.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired substituted pyridinol in high yield.

Conclusion and Future Perspectives

Substituted pyridinols represent a remarkably versatile class of compounds with a broad spectrum of biological activities. Their proven efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents underscores their immense potential in drug discovery. The continued exploration of structure-activity relationships, coupled with the development of novel synthetic methodologies, will undoubtedly lead to the discovery of new pyridinol-based therapeutics with enhanced potency and selectivity. As our understanding of the complex signaling pathways involved in various diseases deepens, the rational design of targeted pyridinol derivatives will play an increasingly important role in addressing unmet medical needs. This guide provides a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of this privileged scaffold.

References

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

(PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024, February 14). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (n.d.). PubMed Central (PMC). Retrieved January 24, 2026, from [Link]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection. (2018, April 4). PubMed. Retrieved January 24, 2026, from [Link]

- Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025, September 11).

-

Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

- Practical and Novel One-Pot Protocol for the Synthesis of Highly Functionalized Pyridinols and Pyrido[1,2-a]-Fused 1,3-Diazaheterocycles. (2011). Synlett, 2011(08), 1105–1108.

-

2.7. Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. Retrieved January 24, 2026, from [Link]

-

VEGFA-VEGFR2 signaling | Pathway. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

- SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.).

-

Signaling pathways of VEGFR-2. The VEGFR-2 consists of extracellular.... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024, September 28). PubMed. Retrieved January 24, 2026, from [Link]

-

Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015, June 25). PubMed. Retrieved January 24, 2026, from [Link]

-

Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection. (2018, April 4). PubMed. Retrieved January 24, 2026, from [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 24, 2026, from [Link]

-

Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid Induced Ring Expansion of Isoxazoles. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

-

A Simple, Modular Synthesis of Substituted Pyridines. (n.d.). PubMed Central (PMC). Retrieved January 24, 2026, from [Link]

-

Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. (2019, May 15). MDPI. Retrieved January 24, 2026, from [Link]

-

(PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024, September 6). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. (n.d.). PubMed Central (PMC). Retrieved January 24, 2026, from [Link]

- Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (n.d.).

-

(PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors. (2022, May 2). ResearchGate. Retrieved January 24, 2026, from [Link]

-

De novo Synthesis of Substituted Pyridines. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

One pot multicomponent synthesis of functionalized pyridines using morpholine organobase at ambient temperature. (2025, August 10). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central (PMC). Retrieved January 24, 2026, from [Link]

-

Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. (2021, November 25). Spandidos Publications. Retrieved January 24, 2026, from [Link]

-

Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k). (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Purinergic Signaling in the Hallmarks of Cancer. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024, January 18). Assay Genie. Retrieved January 24, 2026, from [Link]

-

Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved January 24, 2026, from [Link]

-

Pyridine Synthesis: Cliff Notes. (2004, September 6). Baran Lab. Retrieved January 24, 2026, from [Link]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024, September 5). Preprints.org. Retrieved January 24, 2026, from [Link]

- Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (2021, November 24).

-

An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. (n.d.). RSC Publishing. Retrieved January 24, 2026, from [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central (PMC). Retrieved January 24, 2026, from [Link]

-

Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of Some Pyridinium Salts. (n.d.). PubMed Central (PMC). Retrieved January 24, 2026, from [Link]

- Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acyl. (2021, September 8).

- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018, June 15).

-

Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines. (2021, February 3). ResearchGate. Retrieved January 24, 2026, from [Link]

- Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (n.d.).

-

Carrageenan-induced inflammation assay, paw diameter in.... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Roles of Nicotinic Acetylcholine Receptors in the Pathology and Treatment of Alzheimer's and Parkinson's Diseases. (2018, April 4). NCBI. Retrieved January 24, 2026, from [Link]

-

Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 2. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]

- 9. inotiv.com [inotiv.com]

- 10. creative-biolabs.com [creative-biolabs.com]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs [mdpi.com]

- 14. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Applications of 3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol: A Novel Scaffold for Drug Discovery

Abstract

3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol is a novel heterocyclic compound for which no direct biological or chemical data has been published to date. This guide serves as a forward-looking technical analysis, establishing a robust scientific rationale for its investigation as a privileged scaffold in drug discovery. By deconstructing its molecular architecture and drawing inferences from structurally analogous compounds, we hypothesize a rich potential for this molecule, particularly in the fields of oncology and inflammatory diseases. We posit that the 4-pyridinol core, a known metal-binding pharmacophore and kinase hinge-binder, combined with a strategically placed bromine atom for synthetic elaboration, makes this a molecule of significant interest. This document outlines key therapeutic hypotheses, proposes a detailed roadmap for synthesis and experimental validation, and provides standardized protocols to guide future research and development efforts.

Structural and Physicochemical Rationale

The therapeutic potential of this compound stems directly from the unique combination of its constituent functional groups. Each component is predicted to contribute distinct properties influencing its pharmacokinetics, pharmacodynamics, and synthetic tractability.

-

The 4-Pyridinol Core: The central pyridin-4(1H)-one (or its tautomer, 4-hydroxypyridine) is a well-established pharmacophore.[1] It is a known structural motif in potent inhibitors of various enzyme classes.[2] Its ability to act as both a hydrogen bond donor and acceptor, along with its capacity for metal chelation, underpins many of its biological activities.[3][4]

-

C5-Bromo Substituent: The bromine atom significantly influences the molecule's properties. It is an electron-withdrawing group that can modulate the pKa of the pyridinol ring system. Critically, it serves as a versatile synthetic handle.[5][6] The C-Br bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of a chemical library to explore structure-activity relationships (SAR).[6] This is a cornerstone of modern medicinal chemistry for optimizing lead compounds.[7]

-

C2-Methyl Group: The methyl group provides steric bulk, which can influence binding selectivity by probing specific hydrophobic pockets within a target protein. It also impacts the electronic nature of the pyridine ring.

-

C3-Benzyloxy Group: This large, lipophilic group can contribute significantly to van der Waals interactions within a binding site. It also serves as a protecting group for the 3-hydroxy functionality, which could be deprotected in later-stage analogs to introduce an additional hydrogen-bonding moiety.

A summary of predicted physicochemical properties, based on analogous structures, is presented below.

| Property | Predicted Value | Rationale / Significance |

| Molecular Weight | ~324.18 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of 5). |

| logP | 2.5 - 3.5 | Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability. |

| pKa | ~8.5 - 9.5 | Typical for 4-pyridinol rings; allows for ionization under physiological conditions, potentially influencing solubility and target engagement. |

| Hydrogen Bond Donors | 1 (OH) | Facilitates key interactions with protein active sites. |

| Hydrogen Bond Acceptors | 2 (O, N) | Provides additional points for specific target binding. |

| Rotatable Bonds | 3 | Offers conformational flexibility to adapt to various binding pockets. |

Therapeutic Hypotheses and Mechanistic Insights

Based on its structural features, we propose two primary, high-probability avenues for therapeutic application: kinase inhibition and metalloenzyme inhibition.

Hypothesis 1: Protein Kinase Inhibition

The pyridine and pyridone scaffolds are ubiquitous in clinically approved and investigational kinase inhibitors.[8][9] Many of these inhibitors function by forming key hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The N-H and C4-carbonyl/hydroxyl of the pyridinol core in our subject molecule are perfectly positioned to mimic this interaction.

Mechanistic Rationale: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the 4-hydroxyl group can act as a hydrogen bond donor, forming a bidentate interaction with the kinase hinge backbone. The rest of the molecule can then be oriented to occupy the hydrophobic regions of the ATP-binding pocket, conferring potency and selectivity. Numerous pyridone-based inhibitors have demonstrated potent activity against kinases such as Met, VEGFR-2, and JNK.[2][10]

The diagram below illustrates this conceptual binding mode.

Caption: Hypothesized kinase hinge-binding mode.

Hypothesis 2: Metalloenzyme Inhibition

The 3-hydroxy-4-pyridinol motif is a classic bidentate chelator for divalent metal ions such as Zn²⁺, Fe²⁺, and Mg²⁺.[11] These ions are critical cofactors in the active sites of numerous enzyme families, including histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and various phosphatases.[3][12][13] Inhibitors that coordinate with these catalytic metal ions are an established therapeutic strategy.[4]

Mechanistic Rationale: The 3-hydroxyl and 4-carbonyl groups of the pyridinol can form a five-membered ring upon coordination with a metal ion in an enzyme's active site. This high-affinity binding can displace water molecules and block substrate access, leading to potent enzyme inhibition. The lipophilicity and steric profile of the substituents at the C2, C3, and C5 positions will be critical for achieving selectivity among different classes of metalloenzymes.[11]

Proposed Research & Development Roadmap

A structured, milestone-driven approach is essential to validate the therapeutic potential of this novel scaffold. The following sections detail a proposed workflow from initial synthesis to lead optimization.

Synthesis and Derivatization Strategy

The synthesis of the core molecule can be approached via the construction of a substituted 4-pyrone, followed by amination to form the 4-pyridone.[1] Precursors such as 3-(benzyloxy)-4-oxo-4H-pyran derivatives are known in the literature.[14]

The true value of this scaffold lies in the synthetic tractability of the C5-bromo position. A library generation program should be initiated immediately following successful synthesis of the core structure.

Caption: C5-Bromo derivatization workflow for library synthesis.

Experimental Validation: Key Protocols

Protocol 3.2.1: Broad Spectrum Kinase Panel Screen

-

Objective: To identify initial kinase targets for the core molecule.

-

Methodology: Utilize a commercial fee-for-service radiolabeled ATP binding assay (e.g., Eurofins KinaseProfiler™, Promega Kinase-Glo®).

-

Procedure: a. Solubilize this compound in 100% DMSO to create a 10 mM stock solution. b. Submit the compound for screening against a panel of >400 human kinases at a fixed concentration (e.g., 1 µM or 10 µM). c. The service provider will incubate the compound with each kinase, [γ-³³P]ATP, and a suitable substrate. d. Kinase activity is determined by measuring the incorporation of ³³P into the substrate via scintillation counting. e. Results are reported as Percent Inhibition relative to a DMSO control.

-

Self-Validation/Interpretation: Hits are defined as kinases showing >70% inhibition. The selectivity profile (number of hits) will guide the next steps. A highly selective compound is often preferred over a promiscuous one.

Protocol 3.2.2: General Metalloenzyme Inhibition Assay (HDACs as an example)

-

Objective: To assess the inhibitory potential against a representative class of zinc-dependent metalloenzymes.

-

Methodology: A fluorometric assay using a commercially available kit (e.g., BPS Bioscience, Enzo Life Sciences).

-

Procedure: a. Prepare a serial dilution of the test compound in assay buffer, starting from 100 µM. b. In a 96-well plate, add recombinant human HDAC enzyme (e.g., HDAC1). c. Add the test compound dilutions and incubate for 15 minutes at 37°C. d. Initiate the reaction by adding the fluorogenic acetylated peptide substrate. e. Incubate for 60 minutes at 37°C. f. Add the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing a fluorophore. g. Incubate for 15 minutes at room temperature. h. Read fluorescence (e.g., Ex/Em = 360/460 nm) on a plate reader. i. Calculate IC₅₀ values by plotting percent inhibition versus compound concentration and fitting to a four-parameter logistic curve.

-

Self-Validation/Interpretation: The IC₅₀ value quantifies the potency of inhibition. A known HDAC inhibitor (e.g., SAHA) must be run in parallel as a positive control to validate assay performance.

Hit-to-Lead Optimization Workflow

Initial hits from the screening campaigns will be subjected to a rigorous optimization process. The goal is to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

Caption: Decision-making workflow for hit-to-lead optimization.

Conclusion

While this compound is an uncharacterized molecule, a thorough analysis of its structure strongly suggests its potential as a versatile and valuable scaffold for modern drug discovery. The combination of a proven pharmacophore in the 4-pyridinol core and a strategically positioned synthetic handle in the C5-bromo substituent provides a clear and compelling rationale for its investigation. The proposed hypotheses targeting kinases and metalloenzymes are grounded in extensive precedent from medicinal chemistry literature. The outlined research and development roadmap provides a concrete, actionable plan for synthesizing, evaluating, and optimizing this promising new chemical entity. We strongly recommend the initiation of these studies to unlock the full therapeutic potential of this scaffold.

References

-

Organic Chemistry Portal. Synthesis of 4-pyridones. [Link]

-

Li, X., et al. (2021). Targeting Metalloenzymes for Therapeutic Intervention. Chemical Reviews. [Link]

- Google Patents.

-

Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(20), 6343-6356. [Link]

-

Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage. [Link]

-

Kratochvil, M., et al. (2021). 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. European Journal of Medicinal Chemistry, 211, 113088. [Link]

- Google Patents. US3491122A - Synthesis of 4-pyrones.

-

Hider, R. C., & Kong, X. (2013). Design, synthesis, and evaluation of novel 2-substituted 3-hydroxypyridin-4-ones: structure-activity investigation of metalloenzyme inhibition by iron chelators. Journal of Medicinal Chemistry, 56(17), 6947-6959. [Link]

-

Rojas, R., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. [Link]

-

Kumar, A., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(5), 785-813. [Link]

- Google Patents. Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.

-

Szelenberger, R., et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(15), 4991. [Link]

-

Hider, R. C., & Kong, X. (2018). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Advances, 8(52), 29593-29622. [Link]

-

Glavač, D., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(21), 6619. [Link]

-

Rojas, R., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 27(13), 4256. [Link]

-

ResearchGate. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. [Link]

-

ResearchGate. Development of Pyridine-Based Inhibitors for the Human Vaccinia-Related Kinases 1 and 2. [Link]

-

Wikipedia. 4-Pyridone. [Link]

-

ResearchGate. Synthesis of pyridine derivatives for diverse biological activity profiles: A review. [Link]

-

Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as Novel C-Jun N-terminal Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735. [Link]

-

Li, X., et al. (2021). Targeting Metalloenzymes for Therapeutic Intervention. Chemical Reviews, 121(3), 1335-1403. [Link]

-

CiteSeerX. 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches. [Link]

-

MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]

-

Molecules. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring Applications: 4-Bromopyridine Hydrochloride in Medicinal Chemistry Research. [Link]

-

MDPI. Discovery of Novel Metalloenzyme Inhibitors Based on Property Characterization: Strategy and Application for HDAC1 Inhibitors. [Link]

-

Organic Syntheses. 4-benzyloxyindole. [Link]

-

Bioorganic Chemistry. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. [Link]

-

Digital Commons @ University of Puget Sound. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. [Link]

-

AIR Unimi. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

-

Current Medicinal Chemistry. Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. [Link]

- Google Patents. US3474113A - Synthesis of 4-pyrones.

-

ResearchGate. Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Link]

-

MDPI. 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. [Link]

Sources

- 1. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 2. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chempanda.com [chempanda.com]

- 6. nbinno.com [nbinno.com]

- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and evaluation of novel 2-substituted 3-hydroxypyridin-4-ones: structure-activity investigation of metalloenzyme inhibition by iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting Metalloenzymes for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. WO2020132820A1 - Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridin-4-one scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The unique electronic and structural features of this heterocyclic core allow for a wide range of functionalization, leading to compounds with applications as iron chelators, enzyme inhibitors, and antimicrobial agents.[1][2] This technical guide provides a comprehensive overview of 3-(benzyloxy)-5-bromo-2-methyl-4-pyridinol, a promising but underexplored member of this chemical class. While specific literature on this exact molecule is scarce, this guide consolidates information on related compounds to propose a robust synthetic strategy, predict its physicochemical properties, and discuss its potential applications in drug discovery and development.

The strategic placement of a benzyloxy group at the 3-position, a bromine atom at the 5-position, and a methyl group at the 2-position on the 4-pyridinol core creates a molecule with a distinct combination of lipophilicity, hydrogen bonding capability, and potential for further chemical modification. The benzyloxy group can modulate solubility and membrane permeability, while the bromine atom offers a handle for cross-coupling reactions to introduce further structural diversity. The methyl group can influence the steric and electronic properties of the pyridinone ring. This unique combination of substituents makes this compound a valuable intermediate for the synthesis of novel therapeutic agents.

Proposed Synthesis of this compound

A plausible and efficient multi-step synthesis for this compound can be conceptualized based on established methodologies for the synthesis of functionalized pyridin-4-ones. The proposed synthetic pathway involves three key steps: the synthesis of the 2-methyl-3-hydroxy-4-pyrone precursor, followed by regioselective bromination, and finally, O-benzylation.

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 2-Methyl-3-hydroxy-4-pyrone

The synthesis of the 2-methyl-3-hydroxy-4-pyrone core can be achieved through various established methods. One common approach involves the condensation of a β-ketoester with an appropriate nitrogen source, followed by cyclization.[3]

Step 2: Bromination of 2-Methyl-3-hydroxy-4-pyrone

The introduction of a bromine atom at the 5-position of the pyridinone ring can be accomplished through electrophilic bromination. Reagents such as N-bromosuccinimide (NBS) or bromine in acetic acid are commonly employed for this transformation. The electron-rich nature of the pyridinone ring directs the bromination to the C5 position.

Step 3: O-Benzylation of 5-Bromo-2-methyl-3-hydroxy-4-pyrone

The final step involves the selective O-benzylation of the 3-hydroxy group. This is typically achieved by treating the brominated intermediate with benzyl bromide in the presence of a suitable base, such as potassium carbonate or sodium hydride, in an inert solvent like DMF or acetone. The choice of base and reaction conditions is crucial to favor O-alkylation over N-alkylation.

Physicochemical Properties and Structural Elucidation

The structural features of this compound suggest a set of predictable physicochemical properties and spectroscopic signatures.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₃H₁₂BrNO₂ |

| Molecular Weight | 294.14 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. |

| ¹H NMR | Characteristic signals for the methyl group (singlet, ~2.3-2.5 ppm), the benzylic methylene protons (singlet, ~5.0-5.2 ppm), the aromatic protons of the benzyl group (multiplet, ~7.2-7.5 ppm), and the C6 proton of the pyridinone ring (singlet, ~7.8-8.0 ppm). |

| ¹³C NMR | Resonances for the methyl carbon, the benzylic methylene carbon, the aromatic carbons of the benzyl group, and the carbons of the pyridinone ring, including the carbonyl carbon (~170-180 ppm). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for the presence of one bromine atom. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the pyridone ring (~1630-1650 cm⁻¹), C-O-C stretch of the benzyl ether, and C-Br stretch. |

Potential Applications in Drug Discovery and Development

The 3-hydroxy-4-pyridone scaffold is a well-established pharmacophore with a range of biological activities. The unique substitution pattern of this compound makes it a promising candidate for several therapeutic areas.

Iron Chelating Agents

3-Hydroxypyridin-4-ones are potent bidentate iron chelators.[4][5] The introduction of a bulky benzyloxy group at the 3-position may influence the iron-binding affinity and selectivity of the molecule. Further derivatization at the 5-position, facilitated by the bromine atom, could lead to the development of novel iron chelators for the treatment of iron overload disorders.

Enzyme Inhibition

The substituted pyridinone core has been explored for its inhibitory activity against various enzymes. For instance, derivatives of 3-hydroxypyridin-4-one have been investigated as inhibitors of tyrosine hydroxylase and tyrosinase.[4][6] The specific substitution pattern of the title compound could confer inhibitory activity against a range of metalloenzymes or other therapeutic targets.

Antimicrobial and Antitumor Agents

Functionalized pyridones have demonstrated promising antimicrobial and antitumor activities.[2][7] The combination of a lipophilic benzyloxy group and a reactive bromine atom provides opportunities for the synthesis of a library of compounds for screening against various cancer cell lines and microbial strains.

Experimental Protocols (Proposed)

The following are proposed, detailed experimental protocols for the synthesis of this compound, derived from general procedures for similar transformations.

Synthesis of 2-Methyl-3-hydroxy-4-pyrone

A detailed procedure for the synthesis of the precursor would be dependent on the chosen synthetic route. A common method involves the cyclization of a diketone derivative in the presence of an amine.

Bromination of 2-Methyl-3-hydroxy-4-pyrone

-

Dissolve 2-methyl-3-hydroxy-4-pyrone (1.0 eq) in glacial acetic acid.

-

To this solution, add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water and collect the precipitate by filtration.

-

Wash the solid with cold water and dry under vacuum to afford 5-bromo-2-methyl-3-hydroxy-4-pyrone.

O-Benzylation of 5-Bromo-2-methyl-3-hydroxy-4-pyrone

-

To a solution of 5-bromo-2-methyl-3-hydroxy-4-pyrone (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Add benzyl bromide (1.2 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Conclusion

This compound represents a synthetically accessible and promising scaffold for the development of novel therapeutic agents. This in-depth technical guide, by consolidating and extrapolating from the available literature on related compounds, provides a foundational understanding of its synthesis, properties, and potential applications. The proposed synthetic route offers a practical approach to obtaining this molecule, and the predicted physicochemical data will aid in its characterization. The diverse biological activities associated with the 3-hydroxy-4-pyridone core underscore the potential of this specific derivative in areas such as iron chelation, enzyme inhibition, and antimicrobial and antitumor research. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- Yao, C.; Wang, D.; Lu, J.; Li, T.; Jiao, W.; Yu, C. N-Heterocyclic Carbene Catalyzed Reactions of Ketenes with Enones: A Novel Synthesis of 3,4-Dihydro-2(1H)-pyridones. Preprints.org2022, 2022060415.

- Razdan, B.; et al. Synthesis of 3,4-dihydro-2-pyridones, using Bi(III)

- Timmons, C.; Kattuboina, A.; McPherson, L.; Mills, J.; Li, G. Aza-Diels–Alder Reactions of In Situ Generated N-Acyl- and N-Sulfonyl-imines with Danishefsky's Diene. Tetrahedron2005, 61, 11837-11842.

- Baron, M. C.; et al. Practical and Regioselective Synthesis of C4-Alkylated Pyridines. J. Am. Chem. Soc.2022, 144, 3, 1345–1352.

- Barral, K.; Balzarini, J.; Neyts, J.; De Clercq, E.; Hider, R. C.; Camplo, M.

- Palacios, F.; de Ochoa de Retana, A. M.; Oyarzabal, J. Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions. Molecules2023, 28, 644.

- Asadpour, L.; et al. A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one. Res. Pharm. Sci.2012, 7, 4, 247-252.

- Comins, D. L.; Dehghani, A. Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chem. Rev.1999, 99, 11, 3203–3224.

- Baron, M. C.; et al. Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv2021. DOI: 10.26434/chemrxiv.14788011.v1

- Riley, D. P.; et al. Bromination of hydroxyaromatic compounds.

- Fassihi, A.; et al. New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction. Anti-Infective Agents2021, 19, 3.

- Obydennov, D. L.; et al. Novel Synthesis of 3-Amino-2-pyrones and 3-Hydroxy-4-pyridones via Double Ring-Opening Reactions of 4-Pyrone Epoxides with Amines. Synthesis2019, 51, 16, 3145-3156.

- Sabet, R.; et al. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Adv.2020, 10, 36561-36571.

- Knochel, P.; et al. Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chem. Commun.2015, 51, 13532-13535.

- Ackermann, L. C–H Functionalization of Pyridines. Top. Curr. Chem.2016, 374, 45.

- Stanovnik, B.; et al.

- Gameiro, P.; et al. Synthesis of 3-hydroxy-4-pyridinone hexadentate chelators, and biophysical evaluation of their affinity towards lipid bilayers. J. Inorg. Biochem.2011, 105, 1, 108-117.

- Patel, B. H.; Mason, A. M.; Barrett, A. G. M. Enamine formation of substituted keto-dioxinones followed by thermolysis and cyclization-aromatization enables the synthesis of various 6-substituted-4-hydroxy-2-pyridinones in good yields. Org. Lett.2011, 13, 19, 5156–5159.

- Krauze, A.; et al. Unexpected reaction on bromination of 3,4-dihydropyridin-2(1H)-ones with N-bromosuccinimide. ARKIVOC2003, (xi), 119-128.

- Hider, R. C.; et al. Structure-activity investigation of the inhibition of 3-hydroxypyridin-4-ones on mammalian tyrosine hydroxylase. Biochem. Pharmacol.1994, 48, 3, 503-510.

- Ghonim, H.; et al. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega2023, 8, 32, 28987–28995.

- Barriault, L.; et al. Regioselective synthesis of 4-functionalized pyridines. Org. Chem. Highlights2019.

-

Hyma Synthesis Pvt. Ltd. Product Catalog. [Link]

- Maiti, S.; Menéndez, J. C. A Novel and Efficient Synthesis of 1,4-Dihydropyridines from 6-Alkoxy-1,4,5,6-tetrahydropyridines. Synlett2009, 2009, 14, 2249-2252.

- Hider, R. C.; et al. Synthesis, physicochemical characterization, and biological evaluation of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones: novel iron chelators with enhanced pFe(3+) values. J. Med. Chem.2004, 47, 9, 2335-2345.

- Supuran, C. T.; et al. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules2023, 28, 5413.

- Krauze, A.; et al. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules2021, 26, 5419.

Sources

- 1. A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. preprints.org [preprints.org]

- 4. Structure-activity investigation of the inhibition of 3-hydroxypyridin-4-ones on mammalian tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, physicochemical characterization, and biological evaluation of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones: novel iron chelators with enhanced pFe(3+) values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Synthesis Protocol: 3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol

Abstract

This document provides a comprehensive, research-grade guide for the multi-step synthesis of 3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol, a heterocyclic compound of interest for medicinal chemistry and drug development applications. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed narrative that combines step-by-step instructions with mechanistic insights and justifications for key experimental choices. The synthesis proceeds via a logical three-step sequence starting from the commercially available 2-methyl-3-hydroxy-4-pyrone (maltol), involving protection of the hydroxyl group, regioselective bromination of the pyrone ring, and subsequent conversion to the final pyridinol product.

Introduction and Synthetic Strategy

The pyridinol scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The specific substitution pattern of this compound makes it a versatile intermediate for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs. The benzyloxy group serves as a stable protecting group for the 3-hydroxyl functionality, while the bromo substituent at the 5-position provides a handle for cross-coupling reactions.

The synthetic strategy outlined herein is designed for efficiency and control, proceeding through three distinct stages:

-

Protection: The acidic 3-hydroxyl group of 2-methyl-3-hydroxy-4-pyrone (Maltol) is protected as a benzyl ether. This is a critical step to prevent unwanted side reactions during the subsequent bromination and to ensure the stability of the molecule.

-

Bromination: The protected pyrone is regioselectively brominated at the 5-position. The electron-donating nature of the ether and the pyrone oxygen directs the electrophilic substitution.

-

Ring Transformation: The 4-pyrone core is converted into the 4-pyridinol ring system via reaction with an ammonia source. This classic transformation involves a nucleophilic attack followed by ring-opening and re-cyclization.[1][2]

This approach leverages common and well-understood reactions in organic synthesis, making it accessible to researchers with a solid foundation in synthetic chemistry.

Overall Synthetic Scheme

Sources

Application Notes and Protocols for the Suzuki Coupling of 3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol

Introduction: The Strategic Importance of Pyridinol Scaffolds and the Power of Suzuki Coupling

In the landscape of modern drug discovery and development, pyridinol and pyridinone scaffolds are of paramount importance. These six-membered nitrogen-containing heterocycles are prevalent in a wide array of FDA-approved drugs, exhibiting a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. Their ability to act as hydrogen bond donors and acceptors, as well as their capacity to serve as bioisosteres for other functional groups, makes them a versatile building block in the medicinal chemist's toolbox. The targeted synthesis of functionalized pyridinols is therefore a critical endeavor in the generation of novel therapeutic agents.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds.[1] Its tolerance of a wide range of functional groups, relatively mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable tool for constructing complex molecular architectures.[2] This application note provides a detailed experimental procedure for the Suzuki coupling of 3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol, a key intermediate for the synthesis of highly substituted pyridinol derivatives. We will delve into the rationale behind the chosen experimental parameters, offer insights into reaction monitoring and troubleshooting, and provide a comprehensive guide for researchers in the pharmaceutical and chemical sciences.

Mechanistic Overview: The Palladium-Catalyzed Suzuki Coupling Cycle

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate salt. This activated species then transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol

This protocol is a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of reaction parameters may be necessary for specific substrates.

Materials and Reagents

| Reagent | Grade | Supplier | Comments |

| This compound | ≥97% | Commercially Available | Store in a cool, dry place. |

| Arylboronic Acid | ≥98% | Commercially Available | Varies depending on desired product. |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Commercially Available | Air-sensitive. Store under inert atmosphere. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Finely powdered is preferred. |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Use a freshly opened bottle or distill from sodium/benzophenone. |

| Deionized Water | High Purity | In-house | Degas thoroughly before use. |

| Ethyl Acetate | ACS Grade | Commercially Available | For workup and chromatography. |

| Hexanes | ACS Grade | Commercially Available | For chromatography. |

| Brine (saturated NaCl solution) | N/A | In-house | For workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying organic layers. |

Equipment

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Flash chromatography system

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and finely powdered anhydrous potassium carbonate (2.0-3.0 eq).

-

Rationale: Using a slight excess of the boronic acid drives the reaction to completion. Anhydrous potassium carbonate is a commonly used base that is effective and cost-efficient.[3] Using finely powdered base increases its surface area and reactivity.

-

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Rationale: The Pd(0) catalyst is sensitive to oxidation, which can deactivate it.[4] Maintaining an inert atmosphere is crucial for catalytic activity.

-

-

Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).

-

Rationale: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) catalyst precursor. The catalyst loading is typically low, but may need to be optimized for challenging substrates.

-

-

Solvent Addition: Add degassed 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio by volume) via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.

-

Rationale: A mixture of an organic solvent like dioxane and water is often optimal for Suzuki couplings.[5] Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Degassing the solvents removes dissolved oxygen.

-

-

Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

-

Rationale: Elevated temperatures are typically required to drive the reaction to completion in a reasonable timeframe. Vigorous stirring ensures proper mixing of the biphasic system.

-

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Expected Results and Characterization

The successful Suzuki coupling will yield the corresponding 3-(benzyloxy)-2-methyl-5-aryl-4-pyridinol. The product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

| Starting Material | Boronic Acid | Product | Expected Yield Range |

| This compound | Phenylboronic acid | 3-(Benzyloxy)-2-methyl-5-phenyl-4-pyridinol | 75-90% |

| This compound | 4-Methoxyphenylboronic acid | 3-(Benzyloxy)-5-(4-methoxyphenyl)-2-methyl-4-pyridinol | 70-85% |

| This compound | 3-Pyridylboronic acid | 3-(Benzyloxy)-2-methyl-5-(3-pyridyl)-4-pyridinol | 60-80% |

Note: Yields are hypothetical and will vary depending on the specific boronic acid used and optimization of reaction conditions.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous conditions.3. Poorly soluble reagents.4. Ineffective base. | 1. Use a fresh bottle of catalyst or a glovebox for handling. Ensure thorough degassing.2. Use anhydrous solvents and dry reagents thoroughly.3. Try a different solvent system (e.g., DMF, toluene/ethanol/water).4. Try a stronger base like K₃PO₄ or Cs₂CO₃.[6] |

| Formation of Homocoupled Boronic Acid Product | Presence of oxygen leading to oxidative homocoupling. | Improve degassing procedure of solvents and reaction vessel.[4] |

| Protodeboronation (loss of boronic acid group) | Presence of protic impurities or prolonged reaction times at high temperatures. | Ensure anhydrous conditions. Monitor the reaction closely and stop it once the starting material is consumed. Consider using a boronate ester instead of a boronic acid. |

| Debromination of Starting Material | Reductive dehalogenation as a side reaction. | Lower the reaction temperature. Use a different phosphine ligand that promotes the desired coupling over dehalogenation. |

| Difficult Purification | Co-elution of product with triphenylphosphine oxide (a byproduct of the catalyst). | Use a catalyst with a more polar or non-polar phosphine ligand to facilitate separation. A water-soluble ligand could also be an option. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of functionalized pyridinol derivatives. The protocol outlined in this application note provides a solid foundation for the successful coupling of this compound with a variety of arylboronic acids. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize this reaction to access a wide range of novel molecules with potential applications in drug discovery and materials science.

References

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Myers, A. The Suzuki Reaction. Chem 115. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Thompson, A. S., et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

-

Song, Y., et al. Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

-

Buchwald, S. L., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

-

Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

-

De, S., et al. Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. [Link]

-

ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

-

Fleckenstein, C. A., & Plenio, H. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry. [Link]

-

Chowdhury, C., et al. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules. [Link]

-

Meanwell, N. A. Pyridones in drug discovery: Recent advances. Journal of Medicinal Chemistry. [Link]

-

Buchwald, S. L., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

-

Mondal, B., et al. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]

-

Kim, J., et al. Highly Active Heterogeneous Palladium Catalyst for the Suzuki Reaction of Heteroaryl Chlorides. Bulletin of the Korean Chemical Society. [Link]

-

Tang, D., et al. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

Sources

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-ブロモ-3-ピリジノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. air.unimi.it [air.unimi.it]

Comprehensive 1H NMR Characterization of 3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol: A Guide for Structural Verification

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed guide for the structural characterization of 3-(Benzyloxy)-5-bromo-2-methyl-4-pyridinol using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. As a substituted pyridinol derivative, this compound represents a class of heterocyclic structures pivotal in medicinal chemistry and drug development. Accurate and unambiguous structural verification is the cornerstone of chemical synthesis and quality control. This document outlines the theoretical basis for the ¹H NMR spectral features of the title compound, presents a robust protocol for sample preparation and data acquisition, and offers a systematic approach to spectral interpretation and signal assignment. This guide is intended for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries.

Introduction and Scientific Context

The pyridinol scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active agents. The specific substitution pattern of this compound, featuring a bulky benzyloxy protecting group, a halogen, a methyl group, and a hydroxyl group, presents a unique spectroscopic challenge and opportunity. The electronic and steric effects of these substituents create a distinct magnetic environment for each proton, resulting in a characteristic ¹H NMR spectrum that serves as a molecular fingerprint.

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the chemical shift, integration, and spin-spin coupling of proton signals, one can deduce the connectivity and chemical environment of hydrogen atoms within a molecule. For regulatory submissions and process development, a well-defined and reproducible NMR characterization is not merely a recommendation but a necessity. This guide explains the causality behind experimental choices, ensuring that the described protocols are scientifically sound and self-validating.

Structure of this compound:

Theoretical Framework: Predicting the ¹H NMR Signature

A deep understanding of the molecule's structure allows for an accurate prediction of its ¹H NMR spectrum. The expected signals for this compound can be rationalized by dissecting the molecule into its constituent spin systems.

-